![molecular formula C15H10N2O2 B7568078 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid](/img/structure/B7568078.png)
4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid, also known as CPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPB is a yellow crystalline solid that is soluble in organic solvents such as ethanol and chloroform. In
Mechanism of Action
The mechanism of action of 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various biological processes. 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, and histone deacetylases (HDACs), proteins involved in gene expression regulation. 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid has also been found to interact with beta-amyloid peptides, preventing their aggregation and potentially reducing their toxicity.
Biochemical and Physiological Effects:
4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid can inhibit the proliferation of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have demonstrated that 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid can reduce inflammation and tumor growth in animal models. 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid has also been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity and yield. 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid has also been shown to have low toxicity in vitro and in vivo. However, 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid. One direction is to further investigate its potential as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. Another direction is to explore its potential applications in material science, particularly in the synthesis of novel MOFs and COFs. Additionally, further studies are needed to fully understand the mechanism of action of 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid and its interactions with biological targets.
Synthesis Methods
4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-cyano-2-pyridinylmethyl bromide with 4-bromobenzoic acid in the presence of a base to form the intermediate compound. This intermediate is then treated with a deprotonating agent to give the final product, 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid. The synthesis has been optimized to achieve high yields and purity of the product.
Scientific Research Applications
4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid has been shown to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the activity of certain enzymes involved in the inflammatory response and cancer cell proliferation. 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit the aggregation of beta-amyloid peptides.
In material science, 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have potential applications in gas storage, catalysis, and drug delivery.
properties
IUPAC Name |
4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c16-10-13(14-3-1-2-8-17-14)9-11-4-6-12(7-5-11)15(18)19/h1-9H,(H,18,19)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNACOYTOJVRME-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=CC2=CC=C(C=C2)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=C/C2=CC=C(C=C2)C(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

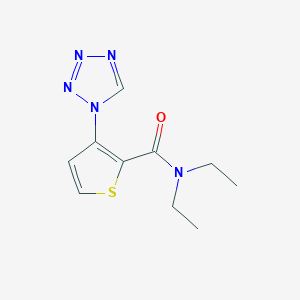
![3-[1-(Pyrimidin-4-ylmethylamino)ethyl]phenol](/img/structure/B7568006.png)

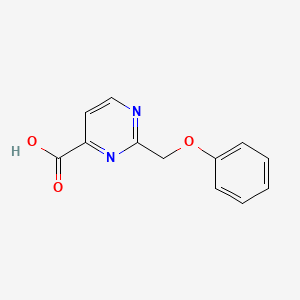

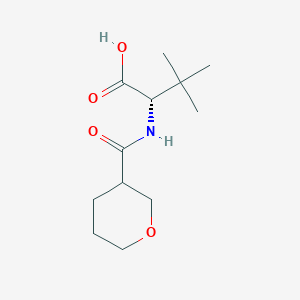
![N-cyclopropyl-4-[(1-methyltriazol-4-yl)methylamino]benzamide](/img/structure/B7568055.png)
![N-[(1-methyltriazol-4-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine](/img/structure/B7568056.png)
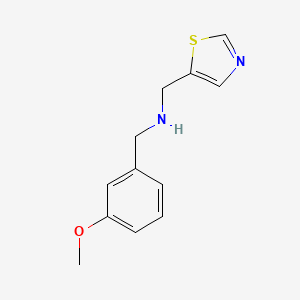
![2-Methyl-3-[methyl-(2-methylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B7568059.png)

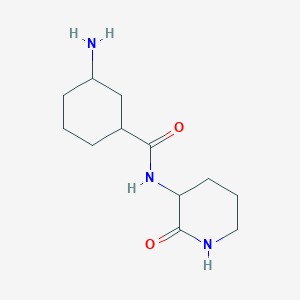
![(E)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7568085.png)
![2-[(4-Chloro-2-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid](/img/structure/B7568098.png)